

An In-Depth Technical Guide to the Mechanism of Action of FC14-584B

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Compound of Interest

Compound Name: FC14-584B

Cat. No.: B12369738

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Abstract

FC14-584B is a dithiocarbamate compound that has demonstrated significant inhibitory activity against β -carbonic anhydrases (β -CAs). This technical guide delineates the core mechanism of action of **FC14-584B**, with a specific focus on its effects against *Mycobacterium tuberculosis* and the opportunistic amoeba *Acanthamoeba castellanii*. Through the inhibition of β -CAs, **FC14-584B** disrupts essential physiological processes in these pathogens, including pH homeostasis and CO₂ sensing, highlighting its potential as a novel anti-infective agent. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of β -Carbonic Anhydrase

FC14-584B belongs to the dithiocarbamate class of compounds, which are known to be potent inhibitors of carbonic anhydrases. The primary mechanism of action of **FC14-584B** is the inhibition of β -carbonic anhydrases, a class of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ($\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$).

Dithiocarbamates act as zinc-binding compounds. The sulfur atoms of the dithiocarbamate group chelate the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme. Unlike humans, who primarily have α -carbonic anhydrases, many pathogenic microorganisms, including *Mycobacterium tuberculosis* and *Acanthamoeba castellanii*, rely on β -carbonic anhydrases for their survival. This difference presents a selective target for therapeutic intervention.

Effects on *Mycobacterium tuberculosis*

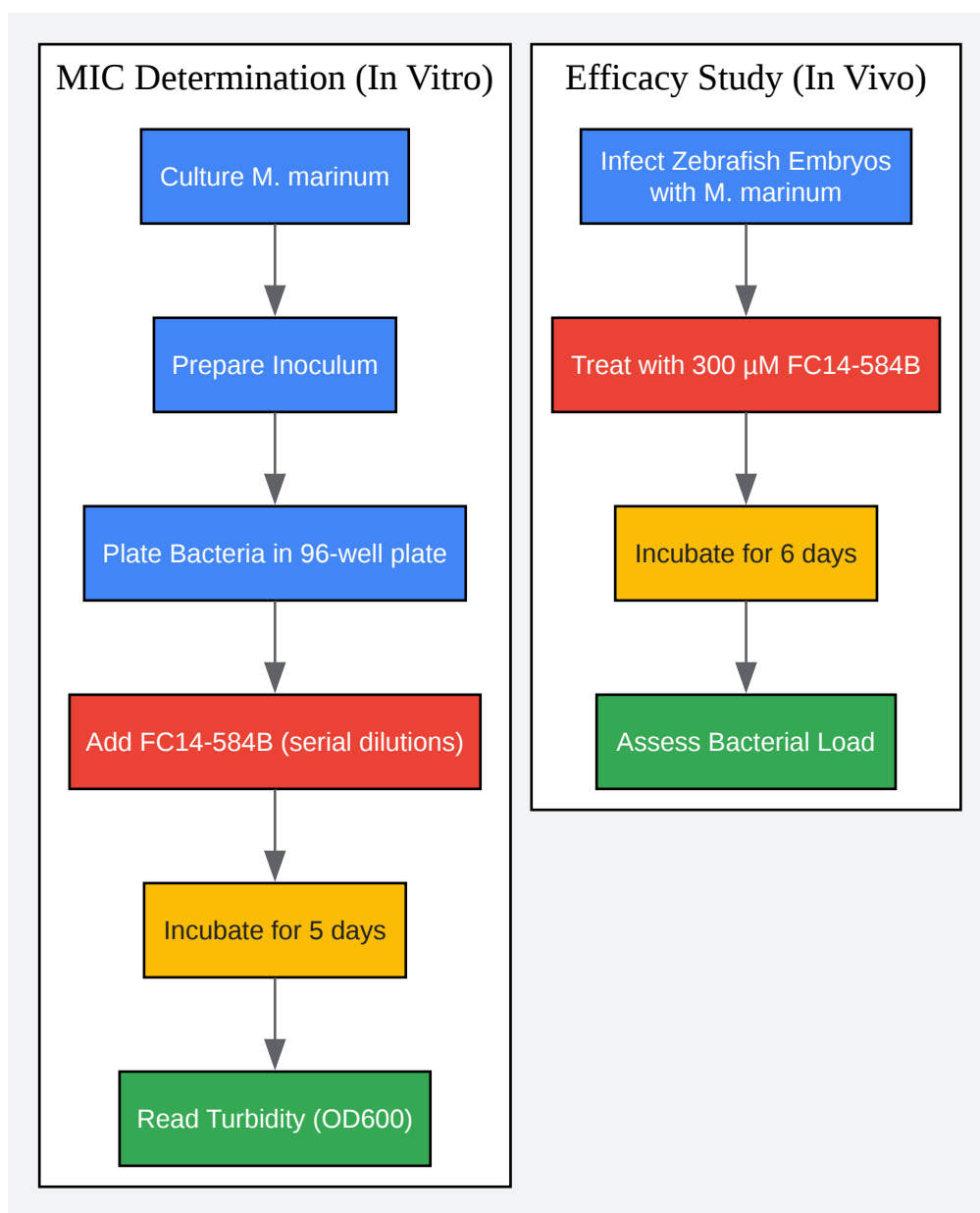
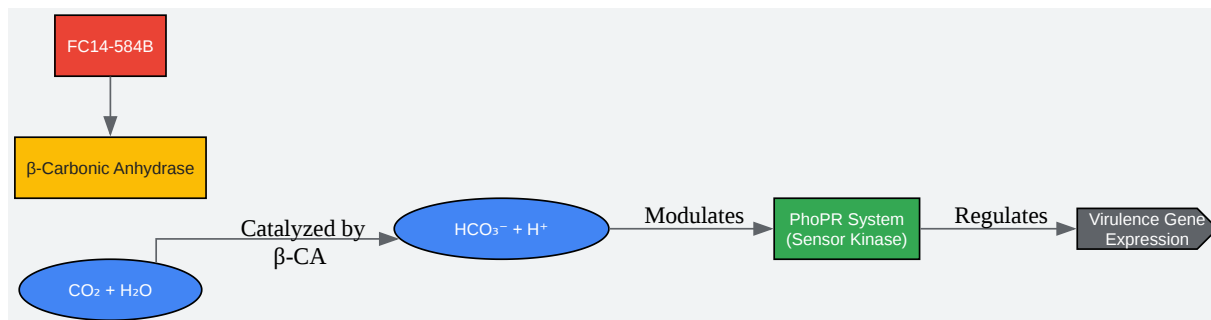
In *Mycobacterium tuberculosis* (Mtb), β -carbonic anhydrases are crucial for pH regulation and for sensing the host environment, particularly CO₂ levels. Inhibition of these enzymes by **FC14-584B** disrupts these vital functions, leading to impaired growth and survival of the bacterium.

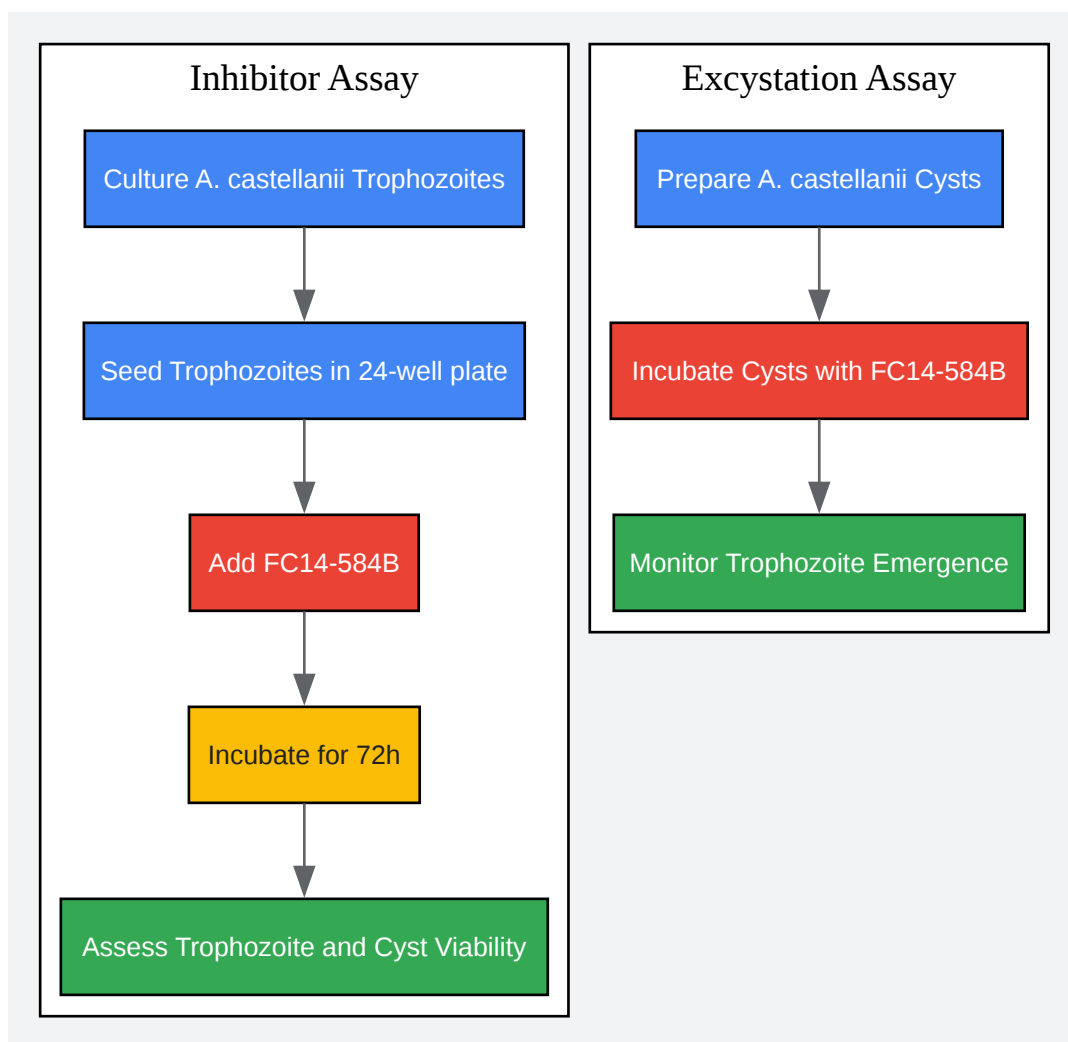
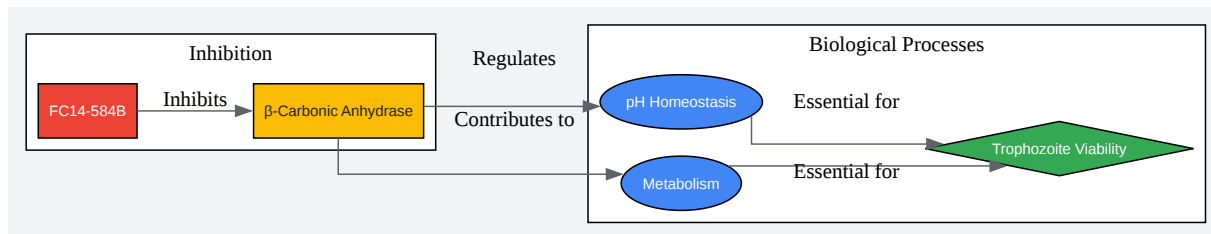
Quantitative Data

Parameter	Organism	Value	Reference
Minimum Inhibitory Concentration (MIC)	<i>Mycobacterium marinum</i>	75 μ M	[1]
In vivo effective concentration	Zebrafish larvae infected with <i>M. marinum</i>	300 μ M	[1][2]

Signaling Pathway

The inhibition of β -carbonic anhydrase in Mtb has been shown to impact the PhoPR two-component signaling system. This system is a key regulator of virulence and is responsive to environmental cues such as acidic pH and CO₂ concentrations. By inhibiting β -CA, **FC14-584B** likely alters the intracellular bicarbonate and/or proton concentration, thereby modulating the activity of the PhoPR sensor kinase (PhoR) and its cognate response regulator (PhoP). This dysregulation of a critical signaling pathway contributes to the anti-mycobacterial effect.[3][4][5][6]





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